

Spectroscopic Profile of 1-Ethynyl-4-isopropylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethynyl-4-isopropylbenzene**

Cat. No.: **B1298540**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic alkyne, **1-Ethynyl-4-isopropylbenzene**. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

1-Ethynyl-4-isopropylbenzene (also known as 4-isopropylphenylacetylene) is a disubstituted aromatic compound with the molecular formula $C_{11}H_{12}$ and a molecular weight of 144.21 g/mol. [1] Its structure, featuring a terminal alkyne and an isopropyl group on a benzene ring, makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures through reactions such as Sonogashira coupling. Accurate and comprehensive spectroscopic data is crucial for the unambiguous identification and characterization of this compound in synthetic and analytical workflows.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-Ethynyl-4-isopropylbenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.39	d	2H	8.4	Ar-H (ortho to ethynyl)
7.18	d	2H	8.4	Ar-H (ortho to isopropyl)
3.03	s	1H	-	Acetylenic H
2.92	sept	1H	6.9	Isopropyl CH
1.24	d	6H	6.9	Isopropyl CH ₃

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
149.9	Ar-C (ipso, attached to isopropyl)
132.5	Ar-C (ortho to ethynyl)
126.7	Ar-C (ortho to isopropyl)
119.5	Ar-C (ipso, attached to ethynyl)
83.7	Acetylenic C (quaternary)
77.2	Acetylenic C-H
34.2	Isopropyl CH
23.8	Isopropyl CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3310	Strong, Sharp	≡C-H stretch (alkyne)
2965	Strong	C-H stretch (isopropyl, asymmetric)
2870	Medium	C-H stretch (isopropyl, symmetric)
2108	Medium, Sharp	C≡C stretch (alkyne)
1608, 1510	Medium	C=C stretch (aromatic ring)
830	Strong	p-disubstituted C-H out-of-plane bend

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
144	100	[M] ⁺ (Molecular Ion)
129	85	[M-CH ₃] ⁺
115	30	[M-C ₂ H ₅] ⁺ or [M-CHO] ⁺ (rearrangement)
103	15	[M-C ₃ H ₅] ⁺
91	20	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

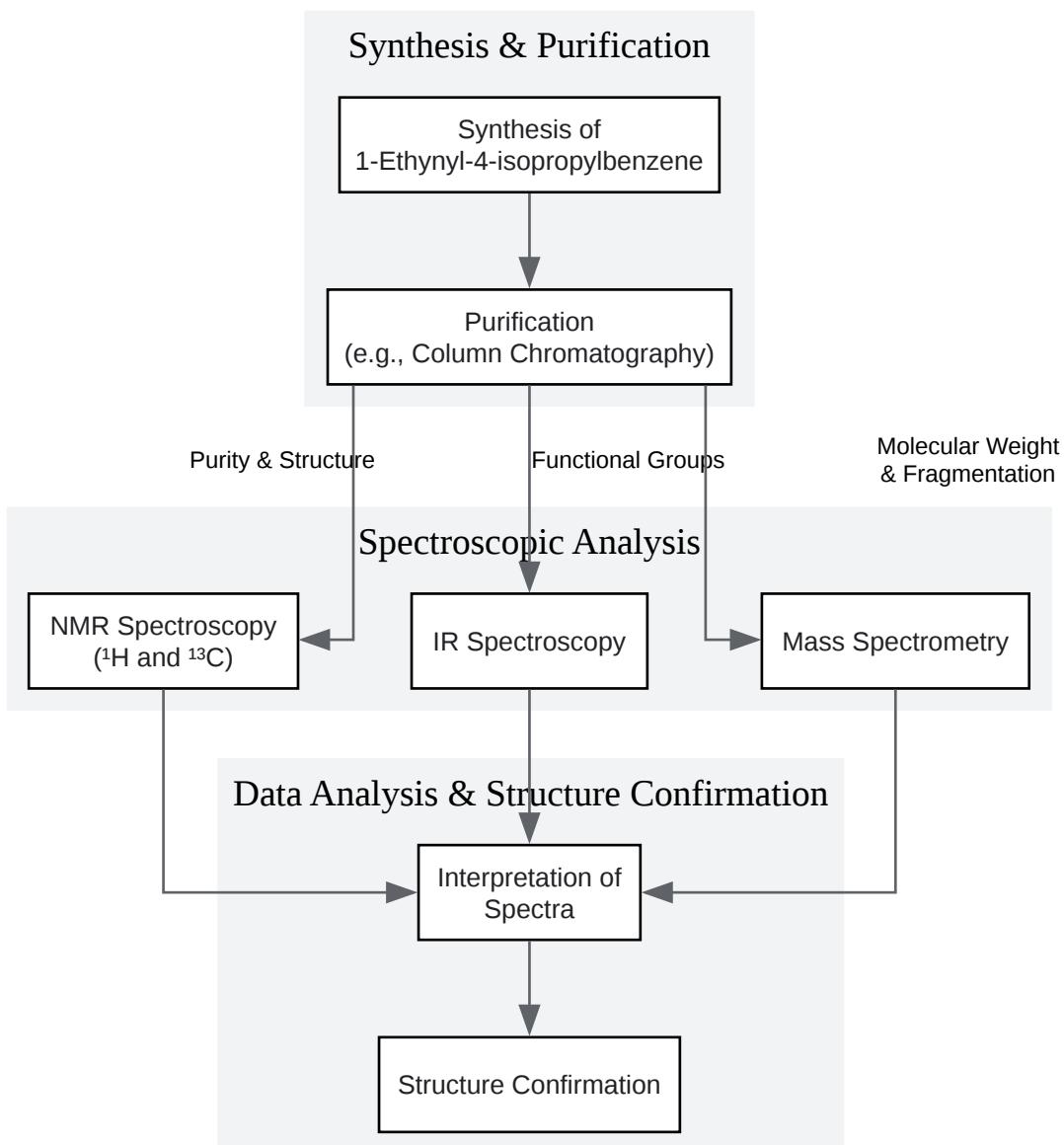
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of **1-Ethynyl-4-isopropylbenzene** (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often

added as an internal standard (δ 0.00 ppm). The spectrum is acquired on a 300, 400, or 500 MHz NMR spectrometer. For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

IR Spectroscopy


The infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like **1-Ethynyl-4-isopropylbenzene**, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The sample is scanned over the mid-infrared range (typically 4000-400 cm^{-1}).

Mass Spectrometry

Mass spectral data is typically acquired using a mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC-MS) for sample introduction and separation. A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The compound is vaporized and separated on a capillary column before entering the mass spectrometer. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like **1-Ethynyl-4-isopropylbenzene**.

[Click to download full resolution via product page](#)

General workflow for the synthesis and spectroscopic characterization of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Ethynyl-4-(1-methylethyl)benzene | C11H12 | CID 637501 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Ethynyl-4-isopropylbenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1298540#1-ethynyl-4-isopropylbenzene-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com